Direct Comparison in Pd-Catalyzed α-Heteroarylation of Ketones: XPhosPdG1 Outperforms Common Pd Sources and Preformed Complexes
In a systematic catalyst screen for the α-heteroarylation of acetophenone with 3-bromopyridine, XPhos Pd G1 (STREM 46-0268) was identified as one of the best-performing catalysts, delivering yields in the range of 40–80% [1]. This performance was equivalent to the optimized in situ systems Pd₂(dba)₃/tBuPHBF₄ and Pd₂(dba)₃/XPhos, but markedly superior to other common palladium sources and preformed complexes, which gave only moderate (20–40% yield) or negligible activity [1]. The study explicitly notes that pre-coordination of catalyst and ligand (as in XPhos Pd G1) provided enhanced reactivity and selectivity by avoiding the inhibitory effect of heteroatoms on in situ active catalyst formation [1].
| Evidence Dimension | Reaction yield (isolated or NMR yield) |
|---|---|
| Target Compound Data | 40–80% yield |
| Comparator Or Baseline | (1) Pd₂(dba)₃/tBuPHBF₄: 40–80% yield; (2) Pd₂(dba)₃/XPhos: 40–80% yield; (3) (SIPr)Pd(allyl)Cl, PdCl₂, Pd(OAc)₂, Pd(dba)₂: 20–40% yield; (4) Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄: poor or no catalytic ability. |
| Quantified Difference | XPhos Pd G1 provides a 2- to >4-fold yield advantage over moderate catalysts, and essentially enables the reaction compared to inactive catalysts. |
| Conditions | Model reaction: acetophenone + 3-bromopyridine; catalysts, ligands, bases, and solvents varied; yields determined under optimized thermal conditions (typically 60 °C, 4–24 h). |
Why This Matters
This head-to-head data demonstrates that XPhos Pd G1 provides both high activity comparable to the best in situ systems and superior reproducibility and ease of use, a critical factor in method development and scale-up.
- [1] Ma, L. (2016). Palladium Catalyzed alpha Heteroarylation of Ketones. ACS Petroleum Research Fund Annual Report, 54968-UR1. View Source
